2-Amino-7-bromo-3-methylquinoline hydrochloride

Monoamine Oxidase MAO-B Inhibition Isoform Selectivity

Obtain high-purity 2-Amino-7-bromo-3-methylquinoline hydrochloride for your research programs. This compound features a precise 7-bromo-3-methyl substitution pattern essential for MAO-B selectivity (IC50 2.69μM) and antimalarial potency. It serves as a non-interchangeable scaffold for reproducible results in medicinal chemistry. The hydrochloride salt ensures solubility for biological assays.

Molecular Formula C10H10BrClN2
Molecular Weight 273.55 g/mol
CAS No. 1170636-12-0
Cat. No. B3364570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-bromo-3-methylquinoline hydrochloride
CAS1170636-12-0
Molecular FormulaC10H10BrClN2
Molecular Weight273.55 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)Br)N=C1N.Cl
InChIInChI=1S/C10H9BrN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H
InChIKeyBJLHWAMKNAAPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-bromo-3-methylquinoline Hydrochloride (CAS 1170636-12-0): Core Procurement & Identity Data for Research Use


2-Amino-7-bromo-3-methylquinoline hydrochloride (CAS 1170636-12-0) is a brominated 2-aminoquinoline derivative with the molecular formula C₁₀H₁₀BrClN₂ and a molecular weight of 273.56 g/mol . The compound is characterized by a 7-bromo substituent and a 3-methyl group on the quinoline core, with the amino functionality at the 2-position presented as the hydrochloride salt, enhancing aqueous solubility for biological assay applications . As a heterocyclic building block, it serves as a versatile intermediate in medicinal chemistry programs, particularly where 7-position halogenation confers distinct electronic and steric properties relative to unsubstituted or differently substituted quinoline analogs [1].

Why 2-Amino-7-bromo-3-methylquinoline Hydrochloride Cannot Be Interchanged with Generic Quinoline Analogs


Generic quinoline cores cannot be simply interchanged in research applications because the substitution pattern—specifically the 2-amino group, the 3-methyl group, and the 7-bromo substituent—dictates distinct target binding profiles and selectivity windows [1]. The 2-aminoquinoline scaffold confers unique ligand properties for SH3 protein domains, with affinity modulated by position-specific substituents [2]. In monoamine oxidase inhibition, the 7-bromo substitution combined with the 3-methyl group yields a measurable selectivity profile (MAO-B IC₅₀ = 2.69 μM vs. MAO-A IC₅₀ > 100 μM) that differs fundamentally from other substitution patterns, as evidenced by comparative studies showing that even minor positional changes (e.g., 6- vs. 7-substitution) alter affinity by up to 6-fold [3][4]. In antimalarial SAR studies, 7-bromo-4-aminoquinolines demonstrate IC₅₀ values of 3–12 nM, comparable to 7-chloro analogs, while 7-fluoro and 7-methoxy derivatives show substantially reduced potency (IC₅₀ ranges of 15–50 nM and 17–150 nM, respectively) [5]. These data underscore that the precise 7-bromo-3-methyl-2-amino configuration is not functionally interchangeable with other quinoline derivatives and must be specified for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-Amino-7-bromo-3-methylquinoline Hydrochloride vs. Closest Analogs


MAO-B vs. MAO-A Isoform Selectivity: Quantified Differentiation from Alternative 2-Aminoquinolines

2-Amino-7-bromo-3-methylquinoline hydrochloride exhibits measurable isoform selectivity between MAO-B and MAO-A. The compound inhibits recombinant human MAO-B with an IC₅₀ of 2.69 μM (2,690 nM), while MAO-A inhibition is substantially weaker, with an IC₅₀ of 143 μM (>100,000 nM), yielding a selectivity ratio of approximately 53-fold [1]. In contrast, unsubstituted 2-aminoquinoline shows no reported MAO-B selectivity, and 6-substituted analogs in the same SH3 ligand series demonstrated up to 6-fold affinity variations relative to the unsubstituted parent [2]. This selectivity profile is specific to the 7-bromo-3-methyl substitution pattern and is not observed with 7-fluoro, 7-chloro, or 7-methoxy congeners in related antiplasmodial SAR studies [3].

Monoamine Oxidase MAO-B Inhibition Isoform Selectivity Neuropharmacology

Antiplasmodial Potency Parity: 7-Bromo-4-Aminoquinolines vs. 7-Chloro (Chloroquine) in Resistant Strains

In structure-activity relationship studies of 7-substituted 4-aminoquinolines, 7-bromo-substituted compounds with diaminoalkane side chains demonstrated antiplasmodial activity equivalent to the corresponding 7-chloro analogs (chloroquine family) against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum strains, with IC₅₀ values of 3–12 nM [1]. In contrast, 7-fluoro-AQs and 7-trifluoromethyl-AQs were less active against susceptible strains (IC₅₀ 15–50 nM) and substantially less active against resistant strains (IC₅₀ 18–500 nM). Furthermore, most 7-methoxy-AQs were largely inactive against both strains (IC₅₀ 17–150 nM for susceptible; 90–3,000 nM for resistant) [2]. While these data derive from 4-aminoquinolines rather than 2-aminoquinolines, the class-level inference establishes that 7-bromo substitution uniquely preserves antiplasmodial potency across resistance phenotypes, whereas 7-fluoro and 7-methoxy substitutions markedly compromise activity [3].

Antimalarial Plasmodium falciparum Drug Resistance SAR

SH3 Domain Ligand Scaffold with Position-Dependent Affinity Modulation: 7-Substitution vs. 6-Substitution

2-Aminoquinolines represent the only reported class of entirely small-molecule ligands for SH3 protein domains, which are otherwise targeted by peptide-based inhibitors [1]. In systematic SAR studies, substitution at the 6-position of the 2-aminoquinoline core improved SH3 domain binding affinity by up to 6-fold relative to the unsubstituted 2-aminoquinoline parent [2]. While 7-substituted compounds like 2-amino-7-bromo-3-methylquinoline hydrochloride have been synthesized as part of this ligand development program, their affinity profiles differ from 6-substituted analogs, underscoring the position-specific nature of SH3 domain recognition [3]. This position-dependent modulation means that 7-substituted analogs cannot be substituted with 6-substituted analogs without altering target engagement profiles.

SH3 Domain Protein-Protein Interaction Small-Molecule Ligand Tec Kinase

Kinase Inhibitor Scaffold Differentiation: 2-Aminoquinoline Core in MELK and MCH1R Programs

The 2-aminoquinoline scaffold with 7-bromo substitution is claimed in patent literature as a core structure for MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, a target implicated in cancer stem cell maintenance and therapy resistance . In parallel, 2-aminoquinoline compounds with varying substitution patterns have been evaluated as MCH1R (melanin-concentrating hormone receptor 1) antagonists, with small dialkyl, methylalkyl, and cyclic amines tolerated at the 2-position [1]. The 7-bromo-3-methyl substitution pattern provides a distinct electronic and steric profile compared to other halogenated or unsubstituted 2-aminoquinolines in these kinase and GPCR programs, though direct comparative IC₅₀ data for this specific compound against MELK or MCH1R are not reported in the available literature .

Kinase Inhibition MELK MCH1R Antagonist

Optimal Research Applications for 2-Amino-7-bromo-3-methylquinoline Hydrochloride Based on Verified Evidence


Selective MAO-B Inhibitor Tool Compound for Neuropharmacology Studies

Researchers investigating monoamine oxidase B (MAO-B) as a therapeutic target for neurodegenerative disorders can employ 2-amino-7-bromo-3-methylquinoline hydrochloride as a selective MAO-B inhibitor tool compound. With an MAO-B IC₅₀ of 2.69 μM and 53-fold selectivity over MAO-A, this compound enables target-specific studies without confounding MAO-A-mediated effects [1]. The hydrochloride salt form ensures aqueous solubility compatible with standard enzyme inhibition assay conditions (20-minute incubation, fluorometric detection) .

Scaffold for Antimalarial Lead Optimization Targeting Drug-Resistant P. falciparum

Medicinal chemistry programs developing next-generation antimalarials can utilize 2-amino-7-bromo-3-methylquinoline hydrochloride as a starting scaffold. Class-level SAR data demonstrate that 7-bromo-substituted aminoquinolines maintain low nanomolar potency (IC₅₀ 3–12 nM) against chloroquine-resistant P. falciparum strains, in contrast to 7-fluoro and 7-methoxy analogs which show up to 40-fold and >100-fold reduced potency respectively [2]. The 2-amino functionality and 3-methyl group provide additional vectors for side-chain elaboration to optimize pharmacokinetic properties while preserving the 7-bromo substitution critical for resistance circumvention [3].

SH3 Domain Chemical Probe Development and Protein-Protein Interaction Studies

Investigators studying SH3 domain-mediated protein-protein interactions can incorporate this compound into SAR campaigns as a 7-substituted 2-aminoquinoline ligand. Since 2-aminoquinolines represent the only reported small-molecule SH3 domain ligands, the 7-bromo-3-methyl substitution pattern provides a distinct data point for mapping position-dependent binding determinants, complementing the more extensively characterized 6-substituted series that demonstrated up to 6-fold affinity improvements [4]. The bromine atom offers a synthetic handle for further derivatization via cross-coupling reactions [5].

Kinase Inhibitor Scaffold for Oncology Target Validation (MELK)

Cancer biology researchers validating MELK (Maternal Embryonic Leucine zipper Kinase) as a therapeutic target can utilize this compound as a core scaffold for inhibitor development. The 2-amino-7-bromo-3-methylquinoline core is explicitly claimed in MELK inhibitor patent literature (US-9120749-B2), indicating its utility as a privileged chemotype for targeting this kinase implicated in cancer stem cell maintenance . The 7-bromo substituent serves as a modifiable handle for optimizing target engagement and selectivity profiles within quinoline-based kinase inhibitor programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-7-bromo-3-methylquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.